3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol

描述

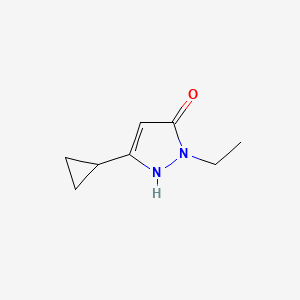

3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often require the use of solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .

化学反应分析

Types of Reactions

3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

科学研究应用

3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, receptor binding, and signal transduction pathways. These interactions can lead to various biological responses, depending on the context and application .

相似化合物的比较

Similar Compounds

1-ethyl-1H-pyrazol-5-ol: Similar in structure but lacks the cyclopropyl group.

3-cyclopropyl-1H-pyrazol-5-ol: Similar but without the ethyl group.

生物活性

3-Cyclopropyl-1-ethyl-1H-pyrazol-5-ol is a member of the pyrazole family, characterized by its unique cyclopropyl and ethyl substituents. With the molecular formula CHNO and a molecular weight of 153.20 g/mol, this compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties.

The compound exhibits several chemical reactions that are significant for its biological applications:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Undergoes reduction to yield different derivatives.

- Substitution : Participates in substitution reactions, allowing for the formation of various pyrazole derivatives.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzyme activities and influence signal transduction pathways, leading to various biological responses. However, detailed studies on its specific mechanism are still limited.

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit antimicrobial properties. While specific studies on this compound are scarce, its structural characteristics suggest potential effectiveness against various pathogens. For instance, related compounds have demonstrated moderate antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 μg/mL .

Anti-inflammatory Properties

This compound is also being explored for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit inflammatory pathways, which may translate into therapeutic potential for conditions like arthritis and other inflammatory diseases. The exact potency and efficacy in vivo remain to be fully characterized.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and biological activities of this compound compared to similar pyrazole derivatives:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Cyclopropyl and ethyl substituents | Antimicrobial, anti-inflammatory | Unique steric properties enhancing target interaction |

| 3-Methyl-1H-pyrazole | Methyl group instead of cyclopropyl | Antimicrobial | Simpler structure, less steric hindrance |

| 4-Methylthio-3-cyclopropyl-pyrazole | Contains a methylthio group | Anti-inflammatory | Additional functional group enhances activity |

| 3-Cyclobutyl-1H-pyrazole | Cyclobutyl instead of cyclopropyl | Anticancer | Different ring size affects reactivity |

常见问题

Q. Basic: What are the established synthetic routes for 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol, and what optimization strategies are recommended for improving yield?

Answer:

The synthesis typically involves condensation reactions between cyclopropane-containing precursors and pyrazolone intermediates. A common approach utilizes arylaldehydes and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one derivatives under acidic or catalytic conditions . Cyclopropane groups can be introduced via [2+1] cycloaddition reactions using diazo compounds or transition-metal-catalyzed methods, as seen in analogous pyrazole syntheses . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol improves purity.

Q. Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should be analyzed?

Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- O-H stretching (3200–3500 cm⁻¹) and C=N/C=C pyrazole ring vibrations (1500–1600 cm⁻¹) are critical markers .

- Mass Spectrometry (HRMS) :

- Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula, while fragmentation patterns validate substituent positions.

Q. Advanced: How can hydrogen bonding networks in this compound crystals be systematically analyzed using graph set theory, and what insights do these patterns provide about molecular packing?

Answer:

Hydrogen bonding motifs are analyzed via graph set notation (e.g., , ) to categorize donor-acceptor interactions . For this compound:

- The 5-OH group typically acts as a donor, forming chains () or rings () with adjacent pyrazole N atoms or solvent molecules.

- Cyclopropyl groups influence packing by introducing steric constraints, leading to layered or helical arrangements.

- SHELXL refinement (via X-ray diffraction) quantifies bond lengths/angles and validates intermolecular interactions .

Q. Advanced: What methodologies are recommended for resolving contradictions between computational predictions and experimental observations in the physicochemical properties of this compound?

Answer:

Discrepancies (e.g., solubility, dipole moments) can be addressed through:

- Multivariate analysis : Compare DFT calculations (B3LYP/6-311+G(d,p)) with experimental crystallographic data to refine torsional angles and charge distributions .

- Solvent effect studies : Use COSMO-RS models to account for solvation-free energy differences.

- Thermodynamic profiling : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) validate phase transitions and stability .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to investigate the biological activity of this compound derivatives, particularly focusing on substituent effects at the 3-cyclopropyl position?

Answer:

- Derivatization strategies : Synthesize analogs with substituents (e.g., halogens, methyl) on the cyclopropane ring to assess steric/electronic effects.

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition).

- Computational modeling : Docking studies (AutoDock Vina) correlate substituent size/polarity with binding affinity to target proteins .

属性

IUPAC Name |

5-cyclopropyl-2-ethyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-10-8(11)5-7(9-10)6-3-4-6/h5-6,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDIHWGFVCLZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。